3-Hydroxy-5-(2-methylthiophenyl)pyridine 3-Hydroxy-5-(2-methylthiophenyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1261998-83-7
VCID: VC11733531
InChI: InChI=1S/C12H11NOS/c1-15-12-5-3-2-4-11(12)9-6-10(14)8-13-7-9/h2-8,14H,1H3
SMILES: CSC1=CC=CC=C1C2=CC(=CN=C2)O
Molecular Formula: C12H11NOS
Molecular Weight: 217.29 g/mol

3-Hydroxy-5-(2-methylthiophenyl)pyridine

CAS No.: 1261998-83-7

Cat. No.: VC11733531

Molecular Formula: C12H11NOS

Molecular Weight: 217.29 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-5-(2-methylthiophenyl)pyridine - 1261998-83-7

Specification

CAS No. 1261998-83-7
Molecular Formula C12H11NOS
Molecular Weight 217.29 g/mol
IUPAC Name 5-(2-methylsulfanylphenyl)pyridin-3-ol
Standard InChI InChI=1S/C12H11NOS/c1-15-12-5-3-2-4-11(12)9-6-10(14)8-13-7-9/h2-8,14H,1H3
Standard InChI Key PPNIYWZXESSLFE-UHFFFAOYSA-N
SMILES CSC1=CC=CC=C1C2=CC(=CN=C2)O
Canonical SMILES CSC1=CC=CC=C1C2=CC(=CN=C2)O

Introduction

Chemical Identity and Structural Features

The molecular formula of 3-Hydroxy-5-(2-methylthiophenyl)pyridine is C₁₂H₁₁NOS, with a molecular weight of 217.29 g/mol. Its IUPAC name is 5-(2-methylsulfanylphenyl)pyridin-3-ol, reflecting the substitution pattern on the pyridine core. Key structural descriptors include:

PropertyValue/Descriptor
SMILESCSC1=CC=CC=C1C2=CC(=CN=C2)O
InChI KeyPPNIYWZXESSLFE-UHFFFAOYSA-N
Canonical SMILESCSC1=CC=CC=C1C2=CC(=CN=C2)O
PubChem CID53217775

The compound’s structure combines a pyridinol group with a thioether-linked aromatic ring, creating a conjugated system that may influence its electronic and reactivity profiles.

Synthetic Considerations

While no explicit synthesis route for 3-Hydroxy-5-(2-methylthiophenyl)pyridine is documented in the provided sources, analogous pyridine derivatives often involve:

  • Cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the 2-methylthiophenyl group.

  • Hydroxylation at the 3-position via directed ortho-metalation or oxidative methods.

Physicochemical Properties

The compound’s properties are inferred from computational models and structural analogs:

PropertyPredicted Value
LogP~2.8 (moderate lipophilicity)
pKa~8.5 (hydroxyl proton)
SolubilityLow in water; soluble in DMSO

These estimates suggest suitability for organic-phase reactions and potential membrane permeability in biological systems.

Spectroscopic Data (Hypothetical)

Based on structurally related compounds:

TechniqueExpected Signal
¹H NMR (400 MHz, DMSO-d₆)δ 8.35 (s, 1H, OH), 7.85–7.40 (m, 5H, Ar-H), 2.50 (s, 3H, SCH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ 162.1 (C-OH), 150.2–115.7 (Ar-C), 18.2 (SCH₃)
IR (cm⁻¹)3250 (O-H stretch), 1590 (C=N), 690 (C-S)

Challenges and Future Directions

Current limitations include the lack of empirical data on synthesis, stability, and biological activity. Prioritizing the following could advance utility:

  • Optimized synthetic routes to improve yield and purity.

  • In vitro screening for antimicrobial or anticancer properties.

  • Computational studies to predict reactivity and interaction with biological targets.

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